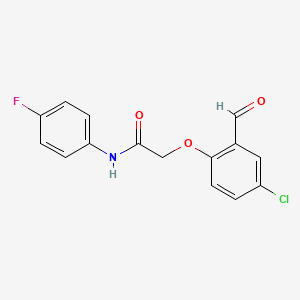
2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide (CFPA) is an organic compound of the phenoxyacetamide family, synthesized in the laboratory. CFPA has a wide range of applications in scientific research, including its use as a catalyst in organic synthesis and as a fluorescent probe for imaging and detection. In addition, CFPA has been used in biochemical and physiological studies, due to its unique properties.
Applications De Recherche Scientifique
Photoreaction Studies
The photoreactions of similar compounds in different solvents, like acetonitrile and 2-propanol, have been extensively studied to understand their behavior under UV light exposure. For example, flutamide undergoes photoreactions leading to the formation of phenoxy radicals and nitrogen monoxide in acetonitrile, while photoreduction followed by solvolysis occurs in 2-propanol. These studies are crucial for comprehending the photostability and reactivity of pharmaceutical compounds under light exposure (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Characterization
Research on the synthesis of novel derivatives of this compound type, utilizing primary compounds like 3-fluoro-4-cyanophenol, has led to the development of several new acetamides. These compounds have been characterized by elemental analysis, IR, and NMR, contributing to the knowledge base of synthetic chemistry and the potential for discovering new applications for these compounds (Yang Man-li, 2008).
Chemoselective Acetylation
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the efficiency and selectivity of enzymatic catalysis for synthesizing intermediates for pharmaceuticals, such as antimalarial drugs. This research offers insights into optimizing reaction conditions for specific synthesis pathways (Magadum & Yadav, 2018).
Anticancer and Anti-inflammatory Activities
A study focused on developing new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents utilized the Leuckart synthetic pathway to create a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These derivatives were evaluated for their bioactivity, with some showing promising results as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Insecticidal Agents
The synthesis and evaluation of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, highlight the potential of these compounds in agricultural applications. Some derivatives exhibited excellent results, indicating the value of this research in developing new insecticides (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Propriétés
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJJIRLYOPEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2952830.png)

![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)
![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)

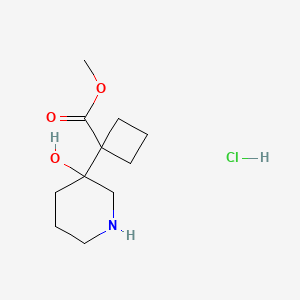

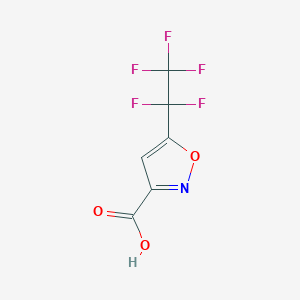
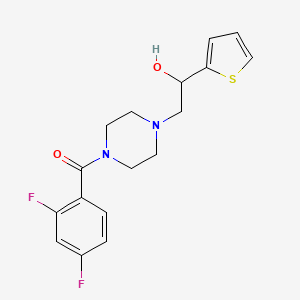
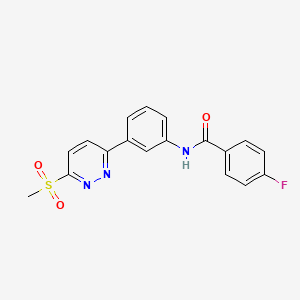
![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)
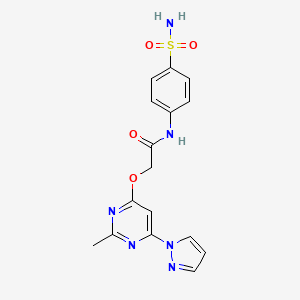

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2952853.png)